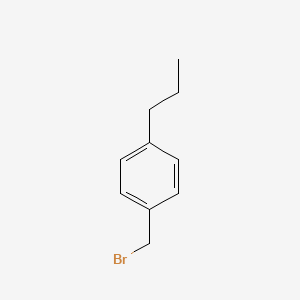

1-(Bromomethyl)-4-propylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Bromomethyl)-4-propylbenzene is a brominated alkylbenzene derivative, which is a class of compounds that have been extensively studied due to their relevance in various chemical syntheses and applications. The presence of the bromomethyl group makes it a potential candidate for further functionalization through nucleophilic substitution reactions.

Synthesis Analysis

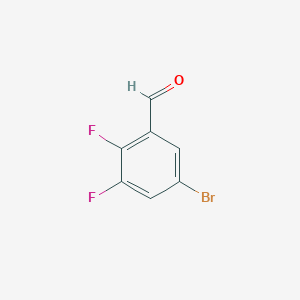

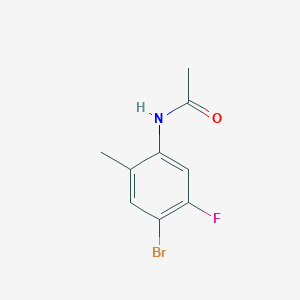

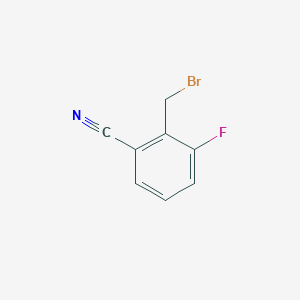

The synthesis of bromomethylbenzene derivatives can be complex, involving multiple steps such as halogenation, nitration, reduction, and diazotization. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene was achieved from 3,4-dimethylbenzenamine through diazotization and bromination . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene via nitration, reduction, diazotization, and bromination with N-bromosuccinimide (NBS)10. These methods indicate the potential synthetic routes that could be adapted for the synthesis of 1-(Bromomethyl)-4-propylbenzene, although the specific synthesis for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of bromomethylbenzene derivatives is characterized by the presence of bromine, which can significantly influence the molecular conformation due to its size and electron-withdrawing nature. For example, DFT calculations for 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene showed a preference for the anti arrangement of the bromomethyl groups . X-ray crystallography has been used to determine the structures of various bromomethylbenzene derivatives, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π . These studies provide insights into the molecular structure of 1-(Bromomethyl)-4-propylbenzene, suggesting that similar intramolecular and intermolecular interactions could be expected.

Chemical Reactions Analysis

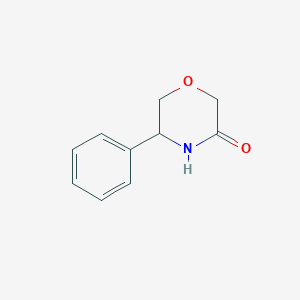

Bromomethylbenzene derivatives are reactive intermediates that can participate in various chemical reactions. The presence of the bromomethyl group allows for nucleophilic attacks to form new carbon-carbon or carbon-heteroatom bonds. For example, the intramolecular reaction of a benzyl bromide with an α-imino carbene, catalyzed by rhodium, was used to synthesize 4-bromo-1,2-dihydroisoquinolines . This demonstrates the potential reactivity of 1-(Bromomethyl)-4-propylbenzene in forming cyclic structures or as a precursor to other functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethylbenzene derivatives are influenced by the substituents on the benzene ring. The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene showed different crystal structures and conformations depending on the solvent molecules present . The crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene indicated that van der Waals interactions play a significant role in the solid-state packing . These findings suggest that 1-(Bromomethyl)-4-propylbenzene would have distinct physical properties that could be tailored by modifying the substituents on the benzene ring.

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Block Copolymers

- Field : Polymer Chemistry

- Application : Synthesis of poly (styrene-b-methyl methacrylate) block copolymers .

- Method : The process involves reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent . For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide . The primary parameters, such as concentration and time that affect the reaction, were evaluated .

- Results : The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA . The multi-instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT . Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .

-

Synthesis of Other Organic Compounds

- Field : Organic Chemistry

- Application : [1-(bromomethyl)cyclopropyl]methanol has been used in the synthesis of other organic compounds.

- Method : The specific methods of application or experimental procedures were not detailed in the source.

- Results : The outcomes of these syntheses were not provided in the source.

-

pH Indicator

- Field : Analytical Chemistry

- Application : Bromothymol blue, a bromomethyl compound, is used as a pH indicator . It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

- Method : It is typically sold in solid form as the sodium salt of the acid indicator .

- Results : The protonated form of bromothymol blue has its peak absorption at 427 nm thus transmitting yellow light in acidic solutions, and the deprotonated form has its peak absorption at 602 nm thus transmitting blue light in more basic solutions .

-

- Field : Organic Chemistry

- Application : Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .

- Method : Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .

- Results : The outcomes of these syntheses were not provided in the source .

-

Photochemical Benzylic Bromination

- Field : Organic Chemistry

- Application : The detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode is reported .

- Method : Optimization of the bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .

- Results : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 s . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .

-

Fabrication of Benzene-Linked Polymers

- Field : Materials Science

- Application : The sample B-PPM-2 not only exhibits the best adsorption performance for CO2 but also has the highest adsorption capacity for CH4 (18 cm3·g−1) and N2 (3 cm3·g−1) at 273 K and 1 bar .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

Safety And Hazards

This would involve assessing the safety and potential hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Zukünftige Richtungen

This would involve discussing potential future research directions, such as new applications for the compound or areas where further study is needed.

Eigenschaften

IUPAC Name |

1-(bromomethyl)-4-propylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPVFOAWQNIBBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623814 |

Source

|

| Record name | 1-(Bromomethyl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-4-propylbenzene | |

CAS RN |

91062-39-4 |

Source

|

| Record name | 1-(Bromomethyl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)